Clinafloxacin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKADBNRMWEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869455 | |
| Record name | Clinafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105956-97-6 | |
| Record name | Clinafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clinafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 105956-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLINAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N86XTF9QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Clinafloxacin S Antimicrobial Activity
Elucidation of Primary Molecular Targets
Clinafloxacin's primary molecular targets are type II topoisomerases: DNA gyrase and topoisomerase IV wikipedia.orgontosight.aiaujmsr.comoup.com. These enzymes are vital for bacterial survival, playing crucial roles in DNA replication, transcription, and repair ontosight.aiaujmsr.comresearchgate.net.
DNA Gyrase Inhibition Studies
Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process critical for unwinding the DNA helix to facilitate replication and transcription aujmsr.com. Quinolones and fluoroquinolones, including this compound, inhibit this enzyme by binding to its A subunit (GyrA), thereby preventing bacteria from replicating or synthesizing proteins aujmsr.com. This compound's binding to DNA gyrase interferes with its normal function, leading to DNA damage and inhibition of bacterial growth . Studies in Streptococcus pneumoniae have indicated that DNA gyrase is a target of this compound action in vivo nih.govasm.org.
Topoisomerase IV Inhibition Studies
Topoisomerase IV, another type II topoisomerase, is primarily involved in decatenating (separating) newly replicated DNA chromosomes, a process essential for cell division aujmsr.com. This compound also targets topoisomerase IV, interfering with its ability to uncouple DNA strands after replication . Research on S. pneumoniae has confirmed that topoisomerase IV is also a target of this compound in vivo, and mutations in the parC gene (encoding a subunit of topoisomerase IV) contribute to resistance nih.govasm.org.
Research on Dual Target Equipotency and its Implications
This compound exhibits a notable characteristic of dual targeting, affecting both DNA gyrase and topoisomerase IV nih.govasm.orgasm.org. This dual targeting is considered a desirable feature in limiting the emergence of bacterial resistance nih.govasm.orgasm.orgfrontiersin.orgfrontiersin.org. Research in Streptococcus pneumoniae demonstrated that this compound displays comparable, though potentially unequal, targeting of both enzymes nih.govasm.orgasm.org. For instance, neither gyrA nor parC quinolone resistance mutations alone had a substantial effect on this compound's activity against S. pneumoniae 7785; instead, a combination of both mutations was required to register significant resistance nih.govasm.orgasm.org.
Studies on stepwise selection of this compound-resistant S. pneumoniae mutants revealed that high-level resistance required multiple mutational steps. The development of high-level resistance involved an invariant pathway of sequential mutations, often starting with gyrA or gyrB mutations, followed by parC, then another gyrA mutation, and finally parC or parE changes nih.govasm.orgasm.orgfrontiersin.org. The frequency of selecting these first-step mutants was very low, with only a modest (twofold) increase in the minimum inhibitory concentration (MIC) observed, suggesting a slight preference for gyrase as a primary target in S. pneumoniae nih.govasm.orgasm.org.
Table 1: Stepwise Resistance Development to this compound in Streptococcus pneumoniae nih.govasm.orgasm.org
| Resistance Step | Associated Mutations | This compound MIC Increase (vs. Wild Type) | Mutant Frequency (approx.) |
| First-step | gyrA or gyrB | ≤2-fold (e.g., 0.25 µg/ml) | 5.0 x 10⁻¹⁰ to 8.5 x 10⁻¹⁰ |
| Second-step | parC | 8-fold (e.g., 1 µg/ml) | Low |
| Third-step | Second gyrA | 48-fold (e.g., 6 µg/ml) | Low |
| Fourth-step | parC or parE | 256-512-fold (e.g., 32-64 µg/ml) | Low |
This multi-step resistance development, particularly the need for mutations in both gyrase and topoisomerase IV to achieve significant resistance, highlights the effectiveness of this compound's dual-targeting strategy in hindering the rapid emergence of high-level resistance nih.govasm.orgasm.orgfrontiersin.org.
Bactericidal Mechanisms of this compound Action
The bactericidal action of this compound primarily stems from its ability to disrupt bacterial DNA processes through the inhibition of DNA gyrase and topoisomerase IV ontosight.aimdpi.com. By forming a complex with these enzymes and DNA, this compound induces double-strand breaks in the bacterial chromosome, which ultimately leads to cell death ontosight.aimdpi.com.
In a dynamic in vitro model comparing various quinolones against Streptococcus pneumoniae, this compound consistently demonstrated bactericidal activity, even at lower simulated pharmacokinetic exposures (0.1 times the area under the concentration-time curve (AUC)), where other quinolones showed less pronounced effects or even bacterial regrowth nih.gov. Notably, in this study, this compound did not exhibit the same propensity as other quinolones to select for resistant isolates under the tested conditions nih.gov.
Spectrum of Antimicrobial Activity and Efficacy Research of Clinafloxacin
In Vitro Activity Research
Numerous studies have been conducted to determine the in vitro susceptibility of various clinical isolates to clinafloxacin. This research has established its potency compared to other fluoroquinolones and antimicrobial agents. asm.orgasm.orgnih.gov
This compound has shown significant in vitro activity against a variety of gram-positive bacteria. asm.orgnih.gov Research highlights its effectiveness against clinically important pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococci. nih.govnih.govnih.gov
This compound has demonstrated potent in vitro activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. nih.gov In studies comparing various fluoroquinolones, this compound was often the most active agent against both methicillin-susceptible (MSSA) and MRSA isolates. nih.govresearchgate.net
Against ciprofloxacin-susceptible MSSA strains, this compound, moxifloxacin (B1663623), and trovafloxacin (B114552) were found to be the most active quinolones, with MIC90 values of 1 μg/ml. nih.gov More notably, against ciprofloxacin-resistant MRSA, this compound and moxifloxacin showed the most promising in vitro activity, with MIC90 values of 1 μg/ml and 2 μg/ml, respectively, suggesting potential therapeutic value where other quinolones fail. nih.gov Another study focusing on ciprofloxacin-resistant isolates confirmed this compound's high activity, with 90.5% of methicillin-resistant S. aureus strains being susceptible to it. nih.gov
| Organism (Resistance Profile) | No. of Isolates | Antimicrobial Agent | MIC Range (μg/ml) | MIC90 (μg/ml) | Reference |
|---|---|---|---|---|---|
| MSSA (Ciprofloxacin-Resistant) | 16 | This compound | ≤0.06 - 2 | 1 | nih.gov |
| MRSA (Ciprofloxacin-Susceptible) | 62 | This compound | ≤0.06 - 0.25 | 0.12 | nih.gov |
| MRSA (Ciprofloxacin-Resistant) | 189 | This compound | ≤0.06 - 4 | 1 | nih.gov |
| MRSA (Ciprofloxacin-Resistant) | 21 | This compound | - | - | nih.gov |
This compound has exhibited potent in vitro activity against Streptococcus pneumoniae, a key respiratory pathogen. nih.govasm.org Its efficacy extends to strains with reduced susceptibility to other antibiotics, such as penicillin. asm.org The action of this compound in S. pneumoniae involves the dual targeting of DNA gyrase and topoisomerase IV. asm.org
In a European surveillance study, this compound demonstrated significant potency against fluoroquinolone-resistant isolates of S. pneumoniae, showing a MIC90 of 2 μg/ml. nih.gov Experimental models of pneumococcal meningitis caused by a ciprofloxacin-susceptible strain (this compound MIC of 0.12 μg/ml) showed that this compound was effective. However, its efficacy was diminished against strains with even moderately decreased quinolone susceptibility (this compound MIC of 0.5 μg/ml), highlighting the impact of rising resistance.
| Organism (Resistance Profile) | No. of Isolates | Antimicrobial Agent | MIC90 (μg/ml) | Reference |
|---|---|---|---|---|
| S. pneumoniae (Fluoroquinolone-Resistant) | 18 | This compound | 2 | nih.gov |
Research into the susceptibility of enterococci has shown that this compound possesses notable in vitro activity against these often multidrug-resistant organisms. nih.gov A study evaluating 140 clinical enterococcal isolates, including Enterococcus faecalis and Enterococcus faecium, found that most strains were susceptible to low concentrations of this compound. nih.gov
This collection of isolates included strains with high-level resistance to gentamicin (B1671437), ampicillin, and vancomycin. nih.gov Despite this, this compound demonstrated a MIC90 of 0.5 μg/ml, suggesting its potential utility against these challenging pathogens. nih.gov In a separate study of ciprofloxacin-resistant strains, 40% of Enterococcus spp. were found to be susceptible to this compound. nih.gov Time-kill experiments have further shown the bactericidal activity of this compound against enterococci. nih.gov
| Organism | No. of Isolates | Antimicrobial Agent | MIC90 (μg/ml) | Reference |
|---|---|---|---|---|
| Enterococcus spp. (Multidrug-Resistant) | 140 | This compound | 0.5 | nih.gov |
| Enterococcus spp. (Ciprofloxacin-Resistant) | 15 | This compound | - | nih.gov |
This compound's broad spectrum of activity includes significant efficacy against gram-negative bacteria. asm.orgasm.org Studies have shown it to be more active than ciprofloxacin (B1669076) against a large collection of aerobic and facultative anaerobic bacterial isolates. asm.org Of 247 nonfastidious gram-negative isolates resistant to ciprofloxacin, 66.0% were susceptible to this compound. asm.org
This compound has demonstrated superior in vitro activity against members of the Enterobacteriaceae family, including ciprofloxacin-resistant isolates. nih.gov A study tested its efficacy against clinical isolates of Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter cloacae, and Enterobacter aerogenes that had defined alterations in the quinolone target enzymes, GyrA and ParC. nih.gov
Irrespective of the specific mutations conferring resistance, this compound consistently exhibited greater activity against K. pneumoniae and E. aerogenes than other tested fluoroquinolones, including ciprofloxacin, gatifloxacin (B573), levofloxacin (B1675101), moxifloxacin, and trovafloxacin. nih.gov For instance, only 7 isolates of K. pneumoniae were resistant to this compound, compared to 16 to 22 isolates for the other quinolones. nih.gov Similarly, only 6 E. aerogenes isolates were resistant to this compound, while 24 were resistant to the others. nih.gov This improved activity is potentially linked to the C-8 chlorine atom in this compound's structure. nih.gov
| Organism | No. of Isolates | Antimicrobial Agent | MIC50 (μg/ml) | MIC90 (μg/ml) | Reference |
|---|---|---|---|---|---|
| Enterobacter spp. | 206 | This compound | 0.12 | 0.5 | asm.org |
| Enterobacter spp. | 206 | Ciprofloxacin | 0.12 | >16 | asm.org |
| Klebsiella pneumoniae | 210 | This compound | 0.12 | 0.25 | asm.org |
| Klebsiella pneumoniae | 210 | Ciprofloxacin | 0.12 | 1 | asm.org |
| Klebsiella oxytoca | 84 | This compound | 0.06 | 0.12 | asm.org |
| Klebsiella oxytoca | 84 | Ciprofloxacin | 0.06 | 0.12 | asm.org |
Evaluation Against Gram-Negative Bacterial Isolates
Studies on Pseudomonas aeruginosa Efficacy
This compound has demonstrated significant efficacy against Pseudomonas aeruginosa, a pathogen known for causing serious nosocomial infections. In comparative studies, this compound's activity was found to be comparable to ciprofloxacin, with susceptibility rates of 88% and 80%, respectively. It was also shown to be four- to 16-fold more potent than levofloxacin and trovafloxacin against this bacterium. nih.gov Laboratory-based research has highlighted that this compound is particularly active against efflux-mediated multidrug-resistant Pseudomonas aeruginosa. nih.gov
In preclinical models, this compound's therapeutic potential has been further substantiated. A study using a deep-seated P. aeruginosa mouse kidney abscess model found this compound to be the most effective agent tested. oup.comnih.gov It produced a 4-log decrease in the mean bacterial count and resulted in complete bacterial eradication in 88% of the kidneys. oup.comnih.gov In the same model, ciprofloxacin was considerably less effective. oup.com
Furthermore, research into treatments for persistent infections, such as those in cystic fibrosis patients, has shown this compound's unique capabilities. Studies have identified that this compound, as a single agent, could completely kill stationary phase P. aeruginosa cells after a four-day exposure. researchgate.netbiorxiv.org In a murine model of persistent cystic fibrosis lung infection, a combination therapy including this compound was able to clear all bacteria from the infected lungs, a result not achieved by this compound alone or other tested combinations. researchgate.netjohnshopkins.edu This suggests its potential utility in managing chronic and difficult-to-treat P. aeruginosa infections. oup.com
Table 1: Comparative Efficacy of this compound in a P. aeruginosa Mouse Renal Abscess Model
| Drug | Bacterial Count Reduction (log CFU/g kidney) |
|---|---|
| This compound | 4 |
| Ciprofloxacin | <4 |
| Ceftazidime | 1 |
| Imipenem (B608078)/cilastatin | 1 |
Investigations intoBurkholderia cenocepaciaActivity
Laboratory studies have confirmed that this compound, an extended-spectrum fluoroquinolone, possesses robust in vitro activity against Burkholderia cenocepacia, including drug-resistant strains. nih.gov This efficacy is thought to be, in part, due to decreased susceptibility to efflux proteins. nih.gov Research has specifically noted that when compared with other fluoroquinolones, this compound was the most active against Burkholderia cepacia, a recognized pathogen in patients with cystic fibrosis. nih.gov
In a clinical context, this compound was used investigationally to treat a cystic fibrosis patient with a B. cenocepacia infection. nih.gov Following a course of treatment, the patient showed clinical stabilization with improved symptoms and a normalized C-reactive protein level. nih.gov However, sputum cultures at the end of treatment continued to grow B. cenocepacia, which is typical for patients with chronic respiratory infections. nih.gov
Evaluation Against Anaerobic Bacterial Isolates
This compound has demonstrated a broad spectrum of activity that includes anaerobic bacteria. nih.govnih.gov Its activity against anaerobes has been shown to be superior to that of many currently available fluoroquinolones. nih.gov In one multicenter study, the susceptibility of 201 anaerobic isolates to this compound was found to be comparable to that of cefoxitin. nih.gov
Among the quinolones, this compound and trovafloxacin were identified as the most active against anaerobic bacteria, with this compound showing MIC50s of 0.25-0.5 µg/ml. nih.gov Other potent comparators against anaerobes included metronidazole, imipenem, and piperacillin/tazobactam. nih.gov Studies on the intestinal microflora showed that while this compound effectively eradicated aerobic bacteria, its effect on anaerobic bacteria was somewhat less pronounced, with resistance noted to develop in Bacteroides species. researchgate.net
Comparative In Vitro Studies with Other Fluoroquinolones
Comparative in vitro studies have consistently positioned this compound as a highly potent fluoroquinolone against a wide range of clinical isolates. nih.gov In a large survey involving over 4,000 aerobic and facultative anaerobic bacterial isolates, this compound was found to be more active than ciprofloxacin. nih.gov
Against ciprofloxacin-resistant Staphylococcus aureus strains, this compound was the most active quinolone tested, followed by moxifloxacin and trovafloxacin. nih.gov Against methicillin-resistant S. aureus (MRSA) strains that were also resistant to ciprofloxacin, only this compound and moxifloxacin demonstrated in vitro activities high enough to suggest therapeutic potential, with MIC90s of 1 and 2 µg/ml, respectively. nih.gov
When tested against stationary phase P. aeruginosa, this compound was able to eradicate persister cells after two days, while ciprofloxacin and levofloxacin treatments left remaining viable bacteria. biorxiv.org This superior activity against non-growing bacteria highlights a key advantage of this compound. biorxiv.orgjohnshopkins.edu
Table 2: Comparative In Vitro Activity (MIC90 in µg/ml) of Fluoroquinolones Against Ciprofloxacin-Resistant MRSA
| Fluoroquinolone | MIC90 (µg/ml) |
|---|---|
| This compound | 1 |
| Moxifloxacin | 2 |
| Trovafloxacin | >4 |
| Sparfloxacin | >4 |
| Levofloxacin | >4 |
| Grepafloxacin | >4 |
| Ofloxacin | >4 |
Data sourced from a study on ciprofloxacin-resistant MRSA isolates. nih.gov
Preclinical Efficacy Research Models
Rodent Models of Systemic Infection
The preclinical efficacy of this compound has been evaluated in various rodent models of systemic infection. frontiersin.orgresearchgate.netnih.gov In these studies, this compound demonstrated potent activity, reflected by low efficacious dose-50% (ED50) values. frontiersin.orgresearchgate.net
Mouse models were used to assess efficacy against pathogens relevant to bovine and swine respiratory diseases. frontiersin.orgresearchgate.netnih.gov For instance, in a systemic infection model using a bovine strain of Mannheimia haemolytica, the average ED50 value for this compound was 0.019 mg/kg/dose. frontiersin.orgnih.gov Similarly, against a bovine Pasteurella multocida systemic infection, the ED50 was 0.08 mg/kg/dose. frontiersin.orgnih.gov In a swine Actinobacillus pleuropneumoniae systemic infection model, the ED50 value was 0.7 mg/kg/dose. frontiersin.orgresearchgate.netnih.gov These results from various systemic infection models underscore the potent in vivo activity of this compound. frontiersin.orgresearchgate.net
Table 3: Efficacy of this compound in Murine Systemic Infection Models
| Pathogen (Model) | ED50 Value (mg/kg/dose) |
|---|---|
| Mannheimia haemolytica (Bovine) | 0.019 |
| Pasteurella multocida (Bovine) | 0.08 |
| Actinobacillus pleuropneumoniae (Swine) | 0.7 |
Studies in Respiratory Infection Models (e.g., Pneumonia)
This compound was originally developed as an antibiotic for human respiratory diseases, and its efficacy has been assessed in relevant preclinical models. nih.govfrontiersin.orgresearchgate.net In a bovine Pasteurella multocida intranasal lung challenge model in mice, this compound showed an ED50 value of 0.55 mg/kg. frontiersin.orgnih.gov
The new generation of fluoroquinolones, including this compound, has shown good efficacy in various community-acquired respiratory infections like pneumonia. nih.gov A significant finding comes from a murine persistent cystic fibrosis lung infection model with P. aeruginosa. johnshopkins.edu In this model, a combination therapy of cefuroxime (B34974), gentamicin, and this compound was the only regimen that successfully eradicated all bacteria from the lungs. johnshopkins.edu This was in contrast to this compound alone or the currently recommended combination of cefuroxime and gentamicin, which failed to completely clear the bacterial load. johnshopkins.edu The complete eradication was attributed specifically to the inclusion of this compound, as replacing it with levofloxacin did not yield the same result. johnshopkins.edu
Efficacy Research in Central Nervous System Infection Models (e.g., Meningitis)
The therapeutic potential of this compound in treating central nervous system infections has been evaluated in preclinical models of bacterial meningitis. In a pneumococcal meningitis mouse model, the efficacy of this compound was compared against ciprofloxacin and ceftriaxone (B1232239). This research utilized both a penicillin-susceptible and a multidrug-resistant strain of Streptococcus pneumoniae. The results demonstrated that while ceftriaxone was highly effective against the penicillin-susceptible strain, its potency diminished significantly against the resistant strain. In contrast, this compound exhibited consistent efficacy against both strains, proving to be the most active agent against the penicillin-resistant pneumococcus.
Further investigations in a rabbit model of pneumococcal meningitis provided additional insights into this compound's efficacy. In this model, when treating meningitis caused by a penicillin-resistant, ciprofloxacin-susceptible strain of S. pneumoniae, this compound monotherapy led to a significant decrease in bacterial concentration in the cerebrospinal fluid. However, for infections caused by a strain resistant to both penicillin and ciprofloxacin, the same this compound regimen was found to be ineffective. This highlights that even a moderate decrease in susceptibility to quinolones could impact the effectiveness of this compound in a challenging infection like meningitis.
| Meningitis Model | Pathogen Strain | Comparator Drugs | Key Efficacy Finding for this compound |
|---|---|---|---|
| Mouse | Penicillin-susceptible S. pneumoniae | Ciprofloxacin, Ceftriaxone | Good curative activity. |
| Mouse | Multidrug-resistant S. pneumoniae | Ciprofloxacin, Ceftriaxone | Most effective agent against the resistant strain. |
| Rabbit | Penicillin-resistant, Ciprofloxacin-susceptible S. pneumoniae | Teicoplanin, Rifampin (in combination) | Significant decrease in bacterial concentration with monotherapy. |
| Rabbit | Penicillin- and Ciprofloxacin-resistant S. pneumoniae | Teicoplanin, Rifampin (in combination) | Ineffective as monotherapy. |
Investigations in Deep-Seated Infection Models (e.g., Renal Abscess, Endocarditis)
This compound's efficacy has also been assessed in deep-seated infection models, which are often challenging to treat. In a mouse model of renal abscess caused by Pseudomonas aeruginosa, this compound demonstrated superior activity compared to other clinically relevant drugs. Oral administration of this compound resulted in a substantial decrease in the mean bacterial count in the kidneys and achieved complete bacterial eradication in a high percentage of the treated animals. Notably, no other comparator antibiotic achieved total bacterial clearance in at least half of the kidneys at the highest tested doses.
| Deep-Seated Infection Model | Pathogen | Key Efficacy Finding for this compound |
|---|---|---|
| Mouse Renal Abscess | Pseudomonas aeruginosa | Greatest decrease in mean bacterial count and highest rate of complete bacterial eradication compared to other drugs. |
| Human Bacterial Endocarditis (Native Valve) | Staphylococcus aureus, Streptococcus viridans | High overall success rate (87%). |
| Human Bacterial Endocarditis (Prosthetic Valve) | Enterococcus faecalis (most common) | Notable success rate (69%). |
Research Outcomes from Early Clinical Investigations of Efficacy
Early clinical trials provided valuable data on the efficacy of this compound across various infectious diseases.
In a Phase 3, randomized, multicenter study involving hospitalized patients with community-acquired pneumonia (CAP), this compound was compared to a ceftriaxone-based regimen (with or without erythromycin). The primary measures of efficacy were the clinical cure rate and microbiological eradication rate. The results indicated that the clinical cure rates for this compound and the ceftriaxone regimen were equivalent across different patient populations, including the intention-to-treat and clinically evaluable groups. Microbiological eradication rates were also similar between the two treatment arms. nih.gov
For the treatment of severe skin and soft tissue infections, this compound monotherapy was compared to a regimen of piperacillin-tazobactam (B1260346), with the optional addition of vancomycin. The most frequently encountered pathogens in this study were Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa. The clinical cure rates and microbiological eradication rates were found to be similar between the this compound and piperacillin-tazobactam treatment groups. Notably, a lower percentage of baseline pathogens exhibited resistance to this compound compared to piperacillin-tazobactam.
| Infection Type | Comparator | Patient Population | Clinical Cure Rate (this compound) | Clinical Cure Rate (Comparator) | Microbiological Eradication Rate (this compound) | Microbiological Eradication Rate (Comparator) |
|---|---|---|---|---|---|---|
| Community-Acquired Pneumonia | Ceftriaxone-based regimen | Hospitalized patients | 88.1% (Clinically Evaluable) | 85.0% (Clinically Evaluable) | 86.2% (Microbiologically Evaluable) | 86.2% (Microbiologically Evaluable) |
| Severe Skin & Soft Tissue Infections | Piperacillin-tazobactam | Hospitalized patients | 68.8% | 65.2% | 61.5% | 57.2% |
Mechanisms of Antimicrobial Resistance to Clinafloxacin
Research on Target Site Mutations
The bactericidal action of fluoroquinolones is mediated by the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.org Mutations in the genes encoding these enzymes, specifically within the quinolone resistance-determining regions (QRDRs), can reduce the binding affinity of clinafloxacin, leading to decreased susceptibility.
DNA gyrase, composed of GyrA and GyrB subunits, is a primary target for this compound in many bacteria. Mutations in the gyrA and gyrB genes are a common mechanism of resistance. In Streptococcus pneumoniae, the development of resistance to this compound has been shown to be a stepwise process, often initiated by a mutation in either gyrA or gyrB. asm.org For instance, initial mutations in gyrA can lead to amino acid substitutions at key positions like Ser-81. nih.gov Research has demonstrated that a single mutation in gyrA typically results in a modest, twofold increase in the minimum inhibitory concentration (MIC) of this compound for S. pneumoniae. asm.org
| Gene | Mutation (Amino Acid Change) | Organism | Impact on this compound MIC |
| gyrA | Ser-81 to Phe or Tyr | Streptococcus pneumoniae | Initial, low-level resistance. asm.orgnih.gov |
| gyrB | Glu-474 to Lys | Streptococcus pneumoniae | Contributes to stepwise resistance. asm.org |
Topoisomerase IV, consisting of ParC and ParE subunits, is the second target of this compound. Following an initial mutation in DNA gyrase, subsequent mutations often occur in the QRDR of the parC or parE genes. In Streptococcus pneumoniae, mutations in parC, such as those leading to alterations at Ser-79 or Asp-83, are frequently observed in the selection of this compound-resistant strains. nih.gov Similar to gyrase mutations, a single mutation in parC alone has a limited effect on this compound susceptibility. asm.org However, when combined with a gyrA mutation, a more significant increase in resistance is observed. asm.org Studies on viridans group streptococci have also shown that mutations in both parC and gyrA are necessary for a notable increase in resistance to this compound. asm.org
| Gene | Mutation (Amino Acid Change) | Organism | Impact on this compound MIC |
| parC | Ser-79 to Phe or Tyr | Streptococcus pneumoniae | Contributes to stepwise resistance, particularly after a gyrA mutation. asm.orgnih.gov |
| parC | Asp-83 to Ala | Streptococcus pneumoniae | Further increases resistance in strains with existing mutations. asm.org |
| parE | Pro-454 to Ser | Streptococcus pneumoniae | Can be the final step in developing high-level resistance. asm.org |
High-level resistance to this compound is not the result of a single mutation but rather a cumulative, stepwise process involving both DNA gyrase and topoisomerase IV. asm.org Research on Streptococcus pneumoniae has elucidated a pathway to high-level resistance that requires four sequential mutations. This process often begins with a mutation in gyrA or gyrB, followed by a mutation in parC, then a second mutation in gyrA, and finally a fourth mutation in either parC or parE. asm.org This multi-step requirement highlights a significant barrier to the development of high-level resistance to this compound. Even after the acquisition of both gyrA and parC mutations, this compound can retain a degree of clinically useful activity, with MICs remaining at 1 µg/ml, a level achievable in human serum. asm.org In contrast, the same dual mutations lead to much higher resistance levels for other fluoroquinolones like ciprofloxacin (B1669076) and sparfloxacin. asm.org
Stepwise Development of High-Level this compound Resistance in Streptococcus pneumoniae
| Step | Mutated Gene | Resulting this compound MIC (µg/ml) |
|---|---|---|
| 1 | gyrA or gyrB | 0.25 |
| 2 | parC | 1 |
| 3 | gyrA (second mutation) | 6 |
Research on Efflux Pump Mediated Resistance Mechanisms
Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration and its efficacy. wikipedia.org While efflux is a known mechanism of resistance to many fluoroquinolones, research suggests that this compound may be less affected by some of these pumps.
Studies on multidrug-resistant strains of Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Burkholderia cepacia have shown that this compound is often the most effective fluoroquinolone against these organisms. oup.com This suggests that this compound may be a poor substrate for the efflux pumps commonly found in these bacteria. oup.com For example, in P. aeruginosa, this compound demonstrated superior activity against mutants that overexpress the MexAB-OprM, MexCD-OprJ, and MexEF-OprN efflux systems compared to other fluoroquinolones. oup.com
However, in Streptococcus pneumoniae, evidence suggests that an efflux mechanism can contribute to this compound resistance. In a study where resistant mutants were selected, the addition of the efflux pump inhibitor reserpine (B192253) resulted in a four- to eight-fold reduction in the MIC of this compound for most of the mutant strains. nih.gov
Studies on the Emergence and Selection of this compound-Resistant Strains
The propensity for an antibiotic to select for resistant mutants is a critical factor in its long-term utility. In vitro studies have been conducted to evaluate the frequency at which this compound-resistant strains of Streptococcus pneumoniae emerge.
In sequential subculture experiments with subinhibitory concentrations of this compound, resistant mutants (defined as having a fourfold or greater increase in MIC) were selected in five out of ten pneumococcal strains. nih.gov This was less frequent than the selection of resistant mutants by ciprofloxacin (nine out of ten strains) but comparable to trovafloxacin (B114552) (six out of ten strains). nih.gov
Furthermore, the single-step mutation rates for this compound at its MIC were found to be low, ranging from 2.0 x 10⁻⁹ to less than 1.1 x 10⁻¹¹. nih.gov These findings indicate that the spontaneous emergence of resistance to this compound is a relatively rare event compared to some other fluoroquinolones. nih.gov
Mutant Prevention Concentration (MPC) Studies for this compound
The Mutant Prevention Concentration (MPC) is a pharmacological parameter that measures the lowest concentration of an antimicrobial agent required to prevent the growth of the least susceptible single-step mutant in a large bacterial population (typically 10¹⁰ CFU). oup.com It is a measure of an antibiotic's ability to restrict the selection of resistant mutants.
Studies on Escherichia coli have determined the MPC of this compound. Under aerobic conditions, a concentration of 8 times the MIC was required to suppress the growth of resistant mutants. oup.com
MPC to MIC Ratios for Various Fluoroquinolones against E. coli ATCC 25922 (Aerobic Conditions)
| Fluoroquinolone | MPC/MIC Ratio |
|---|---|
| Trovafloxacin | 2 |
| Ciprofloxacin | 4 |
| Norfloxacin (B1679917) | 4 |
| Ofloxacin | 4 |
| This compound | 8 |
| Levofloxacin (B1675101) | 8 |
| Sparfloxacin | 16 |
In another study, the MPC/MIC ratio for this compound against Streptococcus suis was determined to be 2, while for Pasteurella multocida, the ratio was 1. researchgate.net A lower MPC/MIC ratio suggests that the therapeutic concentrations are more likely to exceed the MPC, thereby reducing the window for the selection of resistant mutants.
Pharmacokinetic and Pharmacodynamic Research of Clinafloxacin
Research on Absorption Profiles
Research indicates that clinafloxacin is rapidly absorbed following oral administration. Maximum plasma concentrations (Cmax) are generally achieved within 2 hours, though some studies report an earlier peak at approximately 40 minutes to 0.7 hours post-dose researchgate.netoup.comwikipedia.orgnih.govoup.comnih.gov. The absolute bioavailability of orally administered this compound is approximately 90%, and this value remains consistent regardless of increasing dose researchgate.netnih.govnih.gov. Furthermore, studies have demonstrated that increases in both Cmax and the area under the concentration-time curve (AUC) are generally proportional to the administered dose, indicating linear pharmacokinetics over the studied dose range researchgate.netoup.comnih.govnih.gov.
Table 1: Key Absorption Parameters of this compound
| Parameter | Value / Range | Reference |
| Absorption Speed | Rapid | researchgate.netoup.comnih.govoup.com |
| Time to Cmax (Tmax) | 0.7 to 2 hours | researchgate.netoup.comwikipedia.orgnih.govoup.comnih.gov |
| Absolute Bioavailability | ~90% | researchgate.netnih.govnih.gov |
| Cmax and AUC | Generally dose-proportional | researchgate.netoup.comnih.govnih.gov |
Research on Distribution Characteristics
This compound exhibits a broad distribution throughout the body. Its volume of distribution is reported to be significantly larger than total body water researchgate.netnih.govnih.gov. Plasma protein binding of this compound has been reported to be approximately 50%, independent of concentration psu.eduasm.orgnih.gov. However, other research indicates lower protein binding, ranging from 0-10% wikipedia.org or 2-7% nih.gov.
Volume of Distribution Studies
Studies involving intravenous administration of this compound (200-400 mg twice daily) have reported mean volume of distribution values of approximately 156 liters psu.eduasm.orgnih.gov. This extensive volume of distribution suggests that this compound distributes widely into various tissues and extravascular fluids beyond the plasma compartment researchgate.netnih.govnih.gov.
Table 2: Volume of Distribution and Protein Binding of this compound
| Parameter | Value | Reference |
| Volume of Distribution (IV) | ~156 L | psu.eduasm.orgnih.gov |
| Plasma Protein Binding | ~50% or 0-10% (2-7%) | psu.eduasm.orgnih.gov, wikipedia.orgnih.gov |
| Distribution compared to Total Body Water | Much greater | researchgate.netnih.govnih.gov |
Tissue Penetration Research
Table 3: Tissue Penetration Characteristics of this compound
| Tissue/Fluid Type | Penetration Characteristic | Value/Ratio | Reference |
| Interstitial Fluid | Rapid and extensive | - | nih.govasm.org |
| Skin Blister Fluid | Rapid and extensive | Blister to Plasma Ratio: 93.1% | nih.govasm.orgasm.org |
| Inflammatory Exudate | Moderately rapid penetration, overall penetration based on AUC ratio: 93.1% | Max Concentration: 1.13 µg/ml (77% of plasma peak) | nih.govasm.org |
Research on Elimination Pathways and Parameters
The primary route for the elimination of this compound from the body is renal clearance of the unchanged drug researchgate.netnih.govasm.orgnih.govnih.govasm.org. A substantial portion of the administered dose is excreted unchanged in the urine, with reported percentages ranging from approximately 40% to 75% researchgate.netnih.govnih.gov. More specifically, figures like about 50% oup.com or 50% to 70% psu.eduasm.orgnih.gov are also cited, with one study noting 58.8% recovery in urine by 24 hours, increasing to 71.8% by 72 hours post-dose nih.govasm.org.
Renal Clearance Studies
Renal clearance (CLr) of this compound has been reported to be approximately 200 mL/min oup.comoup.com. Studies have established a dependency of this compound's total apparent body clearance from plasma after oral administration (CLoral) and renal clearance (CLr) on creatinine (B1669602) clearance (CLcr). The relationships are defined by the equations: CLoral = 2.3 · CLcr + 77 and CLr = 1.74 · CLcr asm.orgnih.govnih.govasm.org. Hemodialysis has been shown to have no significant effect on this compound clearance asm.orgnih.govnih.govasm.org.
Table 4: Elimination Parameters of this compound
| Parameter | Value / Relationship | Reference |
| Primary Elimination Route | Renal clearance of unchanged drug | researchgate.netnih.govasm.orgnih.govnih.govasm.org |
| Unchanged Drug Excreted in Urine | 40-75% (approx. 50-70%) | researchgate.netoup.comnih.govnih.govpsu.eduasm.orgnih.govnih.govasm.org |
| Renal Clearance (CLr) | ~200 mL/min; CLr = 1.74 · CLcr | oup.comoup.comasm.orgnih.govnih.govasm.org |
| Total Body Clearance (CLoral) | ~320 mL/min (IV); CLoral = 2.3 · CLcr + 77 | psu.eduasm.orgnih.govnih.govnih.govasm.org |
| Effect of Hemodialysis on Clearance | No significant effect | asm.orgnih.govnih.govasm.org |
Elimination Half-Life Determinations
The average terminal elimination half-life of this compound varies depending on the dosing regimen. After single doses, the half-life typically ranges from 4 to 6 hours, while after multiple doses, it extends to 5 to 7 hours researchgate.netnih.govnih.gov. Other studies report average half-lives of 5.2 hours oup.comoup.com, approximately 5.8 hours after twice-daily intravenous doses psu.eduasm.orgnih.gov, 6.1 hours wikipedia.org, and a mean of 5.65 hours with a range of 4.9 to 7.31 hours nih.govasm.org. The pharmacokinetic profiles of this compound in elderly subjects are influenced by age-related decreases in renal function, with terminal elimination half-life values increasing as creatinine clearance decreases asm.orgnih.govnih.govasm.org. Specifically, for patients with creatinine clearances of 40-70 mL/min, 20-40 mL/min, and <20 mL/min, the mean elimination half-lives were observed to be 6.4, 11, and 28 hours, respectively oup.com.
Table 5: Elimination Half-Life of this compound
| Half-Life Type | Value / Range | Conditions | Reference |
| Average Terminal Half-Life | 4 to 6 hours | Single Doses | researchgate.netnih.govnih.gov |
| 5 to 7 hours | Multiple Doses | researchgate.netnih.govnih.gov | |
| 5.2 hours | General Average | oup.comoup.com | |
| ~5.8 hours | 200-400 mg twice-daily IV doses | psu.eduasm.orgnih.gov | |
| 6.1 hours | General Average | wikipedia.org | |
| 5.65 hours (4.9-7.31) | Single 200 mg oral dose | nih.govasm.org | |
| Half-Life in Renal Impairment | 6.4 hours | CLcr 40-70 mL/min | oup.com |
| 11 hours | CLcr 20-40 mL/min | oup.com | |
| 28 hours | CLcr <20 mL/min | oup.com |
Unchanged Drug Excretion Research
Research indicates that renal elimination is a primary route for the clearance of unchanged this compound from the body asm.orgnih.govasm.org. Approximately 40% to 75% of an administered this compound dose is excreted unchanged in the urine researchgate.net. Other studies specify this range as about half the dose wikipedia.org or 50% to 70% asm.orgpsu.edu. One study reported a urinary recovery of 71.8% of the dose over 48 hours nih.gov. Renal clearance (CL_R) values for this compound can be calculated as the amount of unchanged drug excreted in urine (Ae) divided by the area under the concentration-time curve (AUC∞) asm.org.
The percentage of unchanged this compound excreted in urine has been summarized in various studies:
| Study Source | Percentage of Unchanged Drug Excreted in Urine |
| wikipedia.org | Approximately 50% |
| researchgate.net | 40% to 75% |
| asm.orgpsu.edu | 50% to 70% |
| nih.gov | 71.8% (over 48 hours) |
Pharmacokinetic Research in Specific Biological Subpopulations
Pharmacokinetic studies of this compound have been conducted across various biological subpopulations to understand how factors like age, renal function, and sex influence its disposition asm.orgnih.govasm.orgnih.gov.
Studies involving young (18 to 35 years old) and elderly (>65 years old) subjects, as well as individuals with varying degrees of renal function (including those requiring dialysis), demonstrated that this compound's pharmacokinetic profile in elderly subjects was primarily influenced by age-related declines in renal function asm.orgnih.govasm.orgnih.gov. As creatinine clearance (CLCR) values decreased, there was an observed increase in this compound's maximum plasma concentrations (Cmax), areas under the concentration-time curves (AUC), and terminal elimination half-life values asm.orgnih.govasm.org.
The relationship between renal function and this compound clearance parameters was quantified:
Total apparent body clearance from plasma after oral administration (CLoral) was dependent on CLCR, described by the relationship: CLoral = 2.3 · CLCR + 77 asm.orgnih.govasm.org.
Renal clearance (CLR) was also dependent on CLCR, with the relationship: CLR = 1.74 · CLCR asm.orgnih.govasm.org.
Hemodialysis did not significantly affect this compound clearance asm.orgnih.govasm.org.
Gender-based differences in pharmacokinetics were also noted. Plasma this compound concentrations, reflected by Cmax and AUC∞ values, tended to be slightly higher in female subjects compared to male subjects in both young and elderly age groups. While differences in total apparent oral clearance (CLoral) between sexes were minor (less than 30%), the mean apparent volume of distribution (Voral) varied, being approximately 149 liters for male subjects and 100 liters for female subjects nih.gov.
A population pharmacokinetic analysis, which included 204 healthy volunteers and 221 patients with infections, identified estimated creatinine clearance as the most significant covariate influencing systemic clearance nih.gov.
Summary of Pharmacokinetic Parameters in Specific Subpopulations:
| Parameter | Finding | Source |
| Elderly Subjects | Pharmacokinetic profiles dependent on age-related decreases in renal function. Cmax, AUC, and terminal elimination half-life increased with decreasing creatinine clearance (CLCR). Mean Cmax for elderly subjects was approximately 18% higher than in younger subjects. asm.orgnih.govasm.orgnih.gov | asm.orgnih.govasm.orgnih.gov |
| Renal Impairment | CLoral = 2.3 · CLCR + 77; CLR = 1.74 · CLCR. Hemodialysis had no significant effect on clearance. asm.orgnih.govasm.org | asm.orgnih.govasm.org |
| Sex Differences | Plasma concentrations (Cmax, AUC∞) slightly higher in females. Small differences in CLoral (<30%). Mean Voral was 149 L for males and 100 L for females. nih.gov | nih.gov |
| Covariates | Creatinine clearance identified as the most important covariate for systemic clearance in population pharmacokinetic analysis of healthy volunteers and patients with infections. nih.gov | nih.gov |
Pharmacodynamic Research and Modeling
This compound, as a fluoroquinolone, exerts its antimicrobial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication wikipedia.orginvivochem.com. It is noted for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including important pathogens such as Pseudomonas aeruginosa. This compound's activity against anaerobic bacteria is reported to be superior to that of many other fluoroquinolones, including ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin (B1663623) wikipedia.org.
In vitro pharmacodynamic models, often simulating human pharmacokinetic profiles, have been extensively used to assess this compound's bactericidal activity, particularly against penicillin-resistant Streptococcus pneumoniae asm.orgnih.govresearchgate.net. In such models, this compound demonstrated consistent bactericidal activity against S. pneumoniae isolates, even at concentrations representing 0.1 times the area under the concentration-time curve over 24 hours (AUC0-24) simulated regimen nih.gov.
Pharmacodynamic parameters, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC:MIC), the ratio of the peak plasma concentration to the minimum inhibitory concentration (Cmax:MIC), and the time that drug concentrations remain above the minimum inhibitory concentration (T>MIC), are critical in correlating drug exposure with antimicrobial efficacy asm.orgoup.comlebbyac.comrxrama.com.
Correlation of Pharmacokinetic-Pharmacodynamic Parameters with Efficacy
The correlation between pharmacokinetic-pharmacodynamic (PK-PD) parameters and the efficacy of fluoroquinolones, including this compound, has been a focus of research. Key parameters identified as being associated with clinical and microbiological outcomes include AUC:MIC, Cmax:MIC, and T>MIC asm.orgoup.com.
In a report evaluating various fluoroquinolones in experimental endocarditis models, an AUC/MIC ratio of ≥100 demonstrated a strong correlation with therapeutic response (r^2 = 0.45), followed by T>MIC (r^2 = 0.43) and Cmax/MIC >8 (r^2 = 0.41) asm.org. For S. pneumoniae, an AUC/MIC of ≤40 or T>MIC of ≤55% has been linked to reduced bacterial killing and significant regrowth in models using newer fluoroquinolones asm.orgnih.gov. Conversely, some data suggest that lower AUC/MIC ratios (e.g., 30-50) might be sufficient to optimize this compound activity against S. pneumoniae rxrama.comoup.com.
Studies simulating human pharmacokinetic profiles in vitro have shown good correlations between both AUC:MIC (r^2 = 0.81) and Cmax:MIC (r^2 = 0.80) and the observed reduction in viable colony counts of S. pneumoniae over 24 hours nih.gov. This indicates that these ratios are predictive of this compound's bactericidal effect.
Area Under the Concentration-Time Curve to Minimum Inhibitory Concentration (AUC:MIC) Ratios in Research
The AUC:MIC ratio is considered a unifying parameter for comparing the in vivo activity of fluoroquinolones lebbyac.com. Optimal AUC:MIC ratios are crucial for maximizing bacterial killing and minimizing the emergence of resistance. For fluoroquinolones generally, AUC:MIC values greater than approximately 17.9 have been associated with a 100% positive patient response in some contexts oup.com. A 24-hour AUC:MIC ratio of 25 has been suggested for a bacteriostatic effect against Gram-negative bacteria, while 53 was required for Gram-positive bacteria lebbyac.com.
In an in vitro model against S. pneumoniae, this compound achieved high AUC/MIC ratios, ranging from 40.8 to 405.9 asm.org. Comparative studies have placed this compound among fluoroquinolones with high AUC/MIC ratios, often exceeding 250, indicating potent activity oup.com. The AUC:MIC ratios estimated to produce 50%, 90%, and 99% of the maximal effect (ER50, ER90, ER99) in reducing viable S. pneumoniae colony counts in an in vitro model were 18, 54, and 175, respectively nih.gov.
Peak Plasma Concentration to Minimum Inhibitory Concentration (Cmax:MIC) Ratios in Research
The Cmax:MIC ratio is another significant pharmacodynamic parameter for fluoroquinolones, particularly for their concentration-dependent killing effect. A Cmax:MIC ratio of 10 or above is generally considered optimal for achieving rapid bacterial killing and preventing the regrowth of resistant subpopulations, especially for Gram-negative bacteria lebbyac.com. For example, studies with ciprofloxacin against P. aeruginosa have shown that a Cmax:MIC ratio greater than 8 was necessary to prevent the emergence of resistant isolates rxrama.com.
This compound, in comparison with other fluoroquinolones, has also demonstrated high Cmax/MIC ratios, often exceeding 20, in various studies oup.com. However, in an in vitro study with S. pneumoniae, Cmax/MIC ratios of ≤3.1 were associated with significant regrowth and/or resistance for newer fluoroquinolones researchgate.net.
The Cmax:MIC ratios estimated to produce 50%, 90%, and 99% of the maximal effect (ER50, ER90, ER99) in reducing viable S. pneumoniae colony counts in an in vitro model were 1.5, 5.8, and 25, respectively nih.gov. These values highlight the concentration-dependent killing characteristics of this compound.
Summary of Pharmacodynamic Ratios for S. pneumoniae Efficacy (from in vitro model) nih.gov:
| PK-PD Parameter | ER50 (50% Maximal Effect) | ER90 (90% Maximal Effect) | ER99 (99% Maximal Effect) |
| AUC:MIC | 18 | 54 | 175 |
| Cmax:MIC | 1.5 | 5.8 | 25 |
Toxicological Research and Safety Profile Elucidation of Clinafloxacin
Research into Mechanisms of Phototoxicity
The phototoxicity associated with clinafloxacin is a significant area of toxicological research, with studies pointing to a mechanism rooted in the molecule's interaction with ultraviolet (UVA) light. The chemical structure of this compound, specifically the presence of a chlorine atom at the C-8 position of the quinolone ring, is central to its photosensitizing potential. nih.govmdpi.com Upon exposure to UVA radiation, the this compound molecule undergoes a process of degradation. mdpi.com
This process involves photodechlorination at the C-8 position, which leads to the formation of a highly reactive carbene intermediate. wikipedia.org In an aqueous and oxygenated environment, this carbene is transformed into a reactive quinone-imine and hydrogen peroxide. wikipedia.org The subsequent interaction of hydrogen peroxide with metal ions, through Fenton chemistry, generates highly damaging hydroxyl radicals. wikipedia.org The collective presence of these reactive species—carbenes, quinone-imines, and particularly hydroxyl radicals—is believed to be responsible for the phototoxic and photogenotoxic effects observed with the drug. wikipedia.orgresearchgate.net
These reactive oxygen species (ROS) can inflict damage on various cellular structures, including DNA. mdpi.com Research using Skh-1 mice demonstrated that administration of this compound in the presence of UVA light induced DNA strand breakage in keratinocytes. nih.gov Similarly, in vitro studies on Chinese hamster ovary (CHO) cells showed that this compound, when exposed to UVA, was as effective as another phototoxic fluoroquinolone, lomefloxacin, in causing chromosome damage and DNA strand breaks. nih.gov These findings underscore that the mechanism of phototoxicity involves the generation of ROS that directly damage genetic material. mdpi.comnih.gov While singlet oxygen is a common mediator in drug-induced phototoxicity, it does not appear to be significantly involved in the phototoxic behavior of this compound. wikipedia.org
Table 1: Key Molecular Events in this compound-Induced Phototoxicity
| Step | Event | Key Molecules/Intermediates Involved | Consequence |
|---|---|---|---|
| 1 | UVA Light Absorption | This compound | Excitation of the molecule |
| 2 | Photodechlorination | Chlorine atom at C-8 position | Formation of a reactive carbene |
| 3 | Transformation | Carbene, Water, Oxygen | Quinone-imine, Hydrogen Peroxide |
| 4 | Fenton Chemistry | Hydrogen Peroxide | Hydroxyl Radicals (ROS) |
Investigations into Mechanisms of Hypoglycemia Induction
Research into the hypoglycemic effects of this compound has focused on its interaction with the insulin (B600854) secretion pathway. The prevailing hypothesis for the mechanism of action involves the direct stimulation of pancreatic beta cells, which are responsible for producing and releasing insulin. mdpi.com
Studies suggest that certain fluoroquinolones can modulate the function of ATP-sensitive potassium (K-ATP) channels in the membrane of pancreatic β-cells. These channels play a crucial role in regulating insulin secretion. By blocking these K-ATP channels, the cell membrane depolarizes, which in turn opens voltage-gated calcium channels. The resulting influx of calcium into the cell is a primary trigger for the exocytosis and release of insulin into the bloodstream. An elevation in circulating insulin leads to increased glucose uptake by tissues, thereby lowering blood glucose levels and potentially inducing hypoglycemia. While much of the detailed mechanistic work has been conducted on other fluoroquinolones like gatifloxacin (B573), the findings are considered relevant for understanding the class effect. nih.gov For instance, in vitro studies on mouse pancreatic islet cells demonstrated that gatifloxacin could stimulate insulin secretion in a dose-dependent manner, a mechanism believed to be shared by this compound. nih.gov
Studies on Central Nervous System (CNS) Associated Effects Mechanisms
The central nervous system effects of fluoroquinolones, including this compound, are thought to arise from complex interactions with key neurotransmitter systems in the brain. The primary mechanisms investigated involve the gamma-aminobutyric acid (GABA) and the N-methyl-D-aspartate (NMDA) receptor systems.
One proposed mechanism is the antagonism of the GABA-A receptor complex. dtic.mil GABA is the main inhibitory neurotransmitter in the CNS, and its binding to the GABA-A receptor typically leads to a calming or inhibitory effect on neuronal activity. By blocking this receptor, fluoroquinolones can reduce GABAergic inhibition, leading to a state of neuronal hyperexcitability that can manifest as seizures or other CNS disturbances. dtic.milnih.gov The chemical structure of the substituent at the C-7 position influences the degree of GABA-A antagonism; this compound possesses a 7-pyrrolidine structure, which has been associated with epileptic seizures. msdvetmanual.com
A second, and potentially concurrent, mechanism involves the activation of NMDA receptors. nih.gov These receptors are central to excitatory neurotransmission mediated by glutamate. Electrophysiological studies using rat hippocampus slices have provided direct evidence for this interaction. In these experiments, this compound induced a significant increase in the population spike amplitude, indicating heightened neuronal excitation. nih.gov This excitatory effect was found to be dependent on the concentration of magnesium ions (Mg2+), which normally block the NMDA receptor ion channel in a voltage-dependent manner. nih.gov Crucially, the excitatory effects of this compound were completely abolished by MK-801, a specific non-competitive antagonist of the NMDA receptor, confirming the involvement of this receptor system. nih.gov
Table 2: Effect of NMDA Receptor Antagonist (MK-801) on this compound-Induced Neuronal Excitation
| Treatment | Concentration | Effect on Population Spike Amplitude |
|---|---|---|
| This compound | 2 µmol/L | 233% increase relative to control |
| This compound + MK-801 | 0.1 µg/mL | ~50% reduction of excitatory effect |
| This compound + MK-801 | 1 µg/mL | Complete abolishment of excitatory effect |
| This compound + MK-801 | 10 µg/mL | Complete abolishment of excitatory effect |
Data derived from in vitro studies on rat hippocampus slices. nih.gov
General Toxicological Assessment in Preclinical Models
The preclinical toxicological assessment of this compound has been multifaceted, identifying several areas of concern that ultimately hampered its clinical development. wikipedia.org
Genotoxicity and Carcinogenicity: The phototoxic properties of this compound extend to photogenotoxicity (the ability to cause DNA damage in the presence of light). In vitro studies in Chinese hamster ovary (CHO) cells and in vivo studies in Skh-1 mice confirmed that this compound is photogenotoxic, causing DNA and chromosome damage upon UVA exposure. nih.gov This inherent photogenotoxicity led to the prediction that the compound would also be photocarcinogenic (capable of causing cancer with light exposure). nih.gov
Developmental and Reproductive Toxicity: Preclinical data indicated a risk to fetal development, leading to warnings against the use of this compound in pregnant patients due to the potential for fetal harm. wikipedia.org While specific studies on this compound are not detailed, research on other fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin (B1671348) has shown they can cause reproductive toxicity in animal models, potentially through disruption of endocrine signaling pathways.
Species-Specific and Other Toxicities: General toxicological studies in animal models have revealed other potential liabilities common to the fluoroquinolone class. High doses of fluoroquinolones in growing dogs and foals have been shown to cause cartilaginous erosions, which can lead to permanent lameness. Additionally, studies on various aquatic organisms have been conducted to assess environmental risk. In the fathead minnow (Pimephales promelas), this compound was found to be more toxic than other tested fluoroquinolones, causing 100% lethality at a concentration of 10 mg/L. mdpi.com It was also the most toxic among seven tested fluoroquinolones to the algae Raphidocelis subcapitata, with a 50% effect concentration (EC50) for growth inhibition of 1.1 mg/L. mdpi.com
Table 3: Summary of Preclinical Toxicological Findings for this compound
| Area of Toxicology | Model System | Finding |
|---|---|---|
| Photogenotoxicity | Chinese Hamster Ovary (CHO) cells | Induced chromosome damage and DNA strand breakage with UVA exposure. nih.gov |
| Photogenotoxicity | Skh-1 Mice | Induced DNA strand breakage in keratinocytes with UVA exposure. nih.gov |
| Photocarcinogenicity | (Prediction based on photogenotoxicity data) | Predicted to be photocarcinogenic in vivo. nih.gov |
| Developmental Toxicity | (General preclinical assessment) | Potential for fetal damage. wikipedia.org |
| Ecotoxicity | Fathead Minnow (Pimephales promelas) | 100% lethality at 10 mg/L. mdpi.com |
| Ecotoxicity | Algae (Raphidocelis subcapitata) | EC50 for growth inhibition was 1.1 mg/L. mdpi.com |
Table of Compounds
| Compound Name |
|---|
| Allopurinol |
| Bay3118 |
| Caffeine (B1668208) |
| Ciprofloxacin |
| This compound |
| Danofloxacin (B54342) |
| Enrofloxacin |
| Fleroxacin |
| Flumequine |
| Gatifloxacin |
| Gemifloxacin |
| Glipizide |
| Glyburide |
| Levofloxacin (B1675101) |
| Lomefloxacin |
| Marbofloxacin |
| MK-801 |
| Moxifloxacin (B1663623) |
| Nalidixic acid |
| Norfloxacin (B1679917) |
| Octreotide |
| Ofloxacin |
| Oxolinic acid |
| Pentamidine |
| Phenytoin (B1677684) |
| Quinine |
| Sarafloxacin |
| Sparfloxacin |
| Temafloxacin |
| Theophylline (B1681296) |
| Tosufloxacin |
Research on Drug Interactions Involving Clinafloxacin
Inhibition of Cytochrome P450 Enzyme Systems (CYP1A2) Research
In vitro studies utilizing human liver microsomal preparations have demonstrated clinafloxacin's capacity to inhibit several cytochrome P450 isoforms wikipedia.orgflybase.org. This compound exhibited the most pronounced inhibitory effect on CYP1A2, achieving nearly 50% inhibition at a concentration of 5 μM wikipedia.orgflybase.org. Beyond CYP1A2, this compound also demonstrated inhibition of CYP2C19, with inhibition rates of 15% at 5 μM and 75% at 125 μM concentrations wikipedia.orgflybase.org. Weaker inhibitory effects were observed for CYP2C9 (approximately 30% at 125 μM) and CYP2D6 (approximately 25% at 125 μM) wikipedia.orgflybase.org. Notably, CYP2A6, CYP2E1, and CYP3A4 isoforms did not show inhibition even at a higher this compound concentration of 125 μM wikipedia.orgflybase.org. This compound is recognized as a strong CYP1A2 inhibitor wikipedia.org.
Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound
| CYP Isoform | Inhibition at 5 μM this compound | Inhibition at 125 μM this compound |
| CYP1A2 | ~50% | Not specified (most effective) |
| CYP2A6 | No inhibition | No inhibition |
| CYP2C9 | Not specified | ~30% |
| CYP2C19 | 15% | 75% |
| CYP2D6 | Not specified | ~25% |
| CYP2E1 | No inhibition | No inhibition |
| CYP3A4 | No inhibition | No inhibition |
Research on Pharmacokinetic Interactions with Co-administered Drugs
Concomitant administration of this compound has been shown to induce the accumulation of drugs that are substrates of CYP1A2 mims.com. Formal studies were conducted in healthy subjects to evaluate the potential for pharmacokinetic interactions between this compound and theophylline (B1681296), caffeine (B1668208), warfarin (B611796), and phenytoin (B1677684) wikipedia.orgmims.com.
Theophylline Interaction Studies
Studies indicate that the co-administration of this compound significantly reduces the mean clearance of theophylline in a dose-dependent manner wikipedia.orgflybase.orgmims.comnih.govfishersci.ca. Specifically, a 200 mg dose of this compound reduced mean theophylline clearance by approximately 50%, while a 400 mg dose led to an approximate 70% reduction in mean theophylline clearance wikipedia.orgflybase.orgmims.comnih.govfishersci.ca. In a clinical study, theophylline plasma concentrations nearly doubled during this compound therapy compared to pre-therapy levels mims.com. A case report further highlighted this interaction, showing that the steady-state serum concentration of theophylline more than doubled following the intravenous administration of this compound (200 mg every 12 hours) researchgate.netfishersci.be. This observed reduction in theophylline clearance is attributed to the inhibition of its N-demethylation process fishersci.be.
Table 2: Effect of this compound on Theophylline Clearance
| This compound Dose | Reduction in Mean Theophylline Clearance |
| 200 mg | ~50% |
| 400 mg | ~70% |
Caffeine Interaction Studies
Similar to theophylline, studies have shown that this compound significantly reduces the mean clearance of caffeine wikipedia.orgflybase.orgmims.comnih.govnih.gov. In a study where subjects received single 200 mg caffeine doses alone or after 5 days of twice-daily dosing with 400 mg oral this compound, the mean caffeine clearance was reduced by 84% wikipedia.orgflybase.orgmims.comnih.govnih.govguidetopharmacology.org. Caffeine is primarily metabolized by the CYP1A2 enzyme flybase.org.
Table 3: Effect of this compound on Caffeine Clearance
| This compound Dose (Oral, Twice Daily for 5 days) | Reduction in Mean Caffeine Clearance |
| 400 mg | 84% |
Warfarin Interaction Studies
Research indicates that this compound interacts with warfarin, a drug metabolized by CYP3A4-CYP1A2 for (R)-warfarin and CYP2C9 for (S)-warfarin flybase.org. During this compound administration, (R)-warfarin plasma concentrations were observed to be 32% higher, while (S)-warfarin concentrations remained unchanged flybase.orgmims.comnih.gov. A prospective investigation noted statistically significant increases in the International Normalized Ratio (INR) in healthy volunteers receiving warfarin who were administered a 2-week course of this compound fishersci.ca. An observed late pharmacodynamic effect, such as an increase in INR, was most likely attributed to changes in gut flora flybase.orgmims.comnih.govfishersci.ca.
Table 4: Effect of this compound on Warfarin Isomer Concentrations
| Warfarin Isomer | Change in Plasma Concentration During this compound Administration |
| (R)-Warfarin | 32% higher |
| (S)-Warfarin | No change |
Phenytoin Interaction Studies
In studies evaluating the interaction between this compound and phenytoin, it was found that phenytoin clearance was 15% lower when co-administered with this compound flybase.orgmims.comnih.govnih.govguidetopharmacology.org. Conversely, phenytoin did not show an effect on this compound pharmacokinetics flybase.orgmims.comnih.gov. Phenytoin metabolism is primarily dependent on CYP2C9 and, to a lesser extent, on CYP2C19 wikipedia.orgflybase.org.
Table 5: Effect of this compound on Phenytoin Clearance
| Co-administered Drug | Effect on Phenytoin Clearance | Effect on this compound Pharmacokinetics |
| This compound | 15% lower | No effect |
Mechanistic Research on Drug-Drug Interaction Profiles
The observed drug-drug interactions involving this compound are largely attributed to its inhibitory effects on cytochrome P450 enzyme systems wikipedia.orgflybase.orgmims.comnih.gov. This compound acts as a potent inhibitor of CYP1A2 wikipedia.orgflybase.orgwikipedia.org.
The inhibition of theophylline and caffeine metabolism is directly linked to this compound's strong inhibition of CYP1A2, as these xanthines are primarily metabolized by this enzyme wikipedia.orgflybase.org. Structure-activity relationships suggest that the presence of small, nonbulky substituents at position 7 of the fluoroquinolone side chain may significantly influence the inhibition of xanthine (B1682287) metabolism wikipedia.orgmims.com.
For warfarin, the elevated (R)-warfarin plasma concentrations are consistent with this compound's inhibition of CYP1A2, which is involved in (R)-warfarin metabolism along with CYP3A4 wikipedia.orgflybase.org. Although (S)-warfarin is metabolized by CYP2C9, this compound's weaker inhibition of this isoform (approximately 30% at 125 μM) likely explains why (S)-warfarin concentrations did not significantly change wikipedia.orgflybase.org. The observed late pharmacodynamic effect, specifically the increase in INR, is postulated to be influenced not only by CYP1A2 inhibition but also by changes in gut flora that produce vitamin K flybase.orgmims.comnih.govfishersci.ca.
The decrease in phenytoin clearance when co-administered with this compound is consistent with this compound's inhibitory effects on CYP2C9 and CYP2C19, both of which are critical for phenytoin metabolism wikipedia.orgflybase.org.
Emerging Research Avenues and Future Directions for Clinafloxacin Studies
Investigation of Novel Therapeutic Applications
Clinafloxacin's broad-spectrum activity has led to its investigation across various challenging infectious disease contexts. It has been studied for severe skin and soft tissue infections, demonstrating bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains, and many ciprofloxacin-resistant S. aureus strains mims.com. Its efficacy was also evaluated in a mouse renal abscess model, where it significantly reduced bacterial counts of Pseudomonas aeruginosa, proving more effective than some standard anti-pseudomonal agents mims.com. In community-acquired pneumonia, this compound demonstrated clinical cure and microbiological eradication rates comparable to ceftriaxone-based regimens wikidata.org.
Furthermore, this compound has been a subject of investigation in experimental models for the discovery of novel anti-infectives. For instance, in a Caenorhabditis elegans model, it was identified as a hit for antibacterial activity against Burkholderia pseudomallei and other Gram-negative pathogens wikipedia.org. Its robust in vitro activity against Burkholderia cenocepacia has also led to its reported use in challenging clinical cases involving cystic fibrosis patients infected with this multidrug-resistant organism citeab.com. Studies have also assessed its potential in bacterial endocarditis, showing activity in animal models against ciprofloxacin-resistant S. aureus mims.com. Additionally, it has shown comparable efficacy to imipenem (B608078)/cilastatin in treating complicated intra-abdominal infections wikidata.org.
Research on this compound in Combination Therapies
The increasing challenge of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and potentially overcome resistant pathogens. A recent study utilizing a murine model for persistent cystic fibrosis lung infection demonstrated that a combination of this compound, cefuroxime (B34974), and gentamicin (B1671437) was effective in clearing Pseudomonas aeruginosa from infected lungs, whereas monotherapy with individual agents was unsuccessful wikipedia.org. Similarly, combinations involving this compound with meropenem (B701) and daptomycin (B549167) have shown the capacity to completely eradicate Staphylococcus aureus biofilm bacteria in vitro and were effective in a chronic persistent skin infection mouse model wikipedia.org. However, not all combinations have yielded improved outcomes; in a rabbit model of pneumococcal meningitis, while this compound alone showed activity against a ciprofloxacin-susceptible strain, combinations with teicoplanin and rifampin did not enhance this effect. Against a ciprofloxacin-resistant strain, this compound alone was ineffective, and combinations also failed to demonstrate activity fishersci.ca.
Advanced Research on Limiting Resistance Development
A key attribute of this compound that is central to limiting the development of bacterial resistance is its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV fishersci.cawikipedia.org. This dual inhibition makes it more challenging for bacteria to acquire high-level resistance through single-step mutations wikipedia.org. Research indicates that high-level resistance to this compound in Streptococcus pneumoniae necessitated a complex, four-step mutational process involving sequential changes in genes such as gyrA, gyrB, parC, and parE wikipedia.org. The unique equipotent dual mechanism of action, combined with observed minimum inhibitory concentration (MIC) data, suggests a potentially low propensity for the development of bacterial resistance wikipedia.org.
Furthermore, this compound has demonstrated activity against strains exhibiting efflux-mediated multidrug resistance, including Pseudomonas aeruginosa and Stenotrophomonas maltophilia citeab.com. Studies investigating the selection of resistant mutants through serial passages have shown that while some fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin (B1675101), required a relatively low number of passages to develop resistance in Legionella pneumophila, this compound also exhibited resistance selection after an average of 10.6 passages, which was lower than trovafloxacin (B114552) and moxifloxacin (B1663623) fishersci.ca. This underscores the continuous need for vigilance and further research into resistance mechanisms.
Exploration of this compound's Potential in Veterinary Medicine Research
Despite its withdrawal from human clinical development due to adverse events, this compound has been re-evaluated for its potential as an antimicrobial agent in animal health, particularly for the treatment of respiratory diseases in livestock wikipedia.orgwikipedia.org. Studies have investigated its in vitro activity and in vivo efficacy in rodent models for bovine and swine respiratory pathogens.
Table 1: this compound MIC90 Values Against Bovine and Swine Respiratory Pathogens wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
| Pathogen (Origin) | MIC90 (µg/ml) |
| Pasteurella multocida (Bovine) | 0.125 |
| Mannheimia haemolytica (Bovine) | 0.5 |
| Histophilus somni (Bovine) | 0.125 |
| Mycoplasma bovis (Bovine) | 1 |
| Pasteurella multocida (Swine) | ≤0.03 |
| Actinobacillus pleuropneumoniae (Swine) | ≤0.03 |
| Streptococcus suis (Swine) | 0.125 |
| Mycoplasma hyopneumoniae (Swine) | ≤0.008 |
The in vitro data demonstrated strong activity against a wide range of bovine and swine bacterial isolates, with MIC90 values generally lower than comparator compounds like danofloxacin (B54342) and enrofloxacin (B1671348) wikipedia.orgwikipedia.org.
Table 2: this compound ED50 Values in Mouse Efficacy Models wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
| Infection Model | ED50 (mg/kg/dose) |
| Bovine Mannheimia haemolytica (Systemic, 1h post-challenge) | 0.019 |
| Bovine Mannheimia haemolytica (Systemic, 3h post-challenge) | 0.008 |
| Bovine Pasteurella multocida (Intranasal lung challenge) | 0.55 |
| Bovine Pasteurella multocida (Systemic) | 0.08 |
| Swine Actinobacillus pleuropneumoniae (Systemic) | 0.7 |
Efficacy studies in mouse models showed low ED50 values, indicating significant therapeutic potency against the tested livestock pathogens wikipedia.orgwikipedia.orgwikipedia.org. These promising results suggest that this compound could be a novel treatment option for respiratory diseases in cattle and pigs, with a potential for low resistance development, warranting further developmental studies in veterinary medicine wikipedia.org.
Future Directions in this compound Pharmacological Research
Future pharmacological research on this compound is guided by the broader objectives for the development of new fluoroquinolone antibiotics, which include improving pharmacokinetic properties, enhancing activity against Gram-positive cocci and anaerobes, overcoming existing fluoroquinolone resistance, and boosting efficacy against non-fermentative Gram-negative species rcsb.org. This compound's demonstrated potent activity against Gram-positive cocci and its retention of some activity against ciprofloxacin-resistant Gram-positive and Gram-negative species position it as a candidate for continued investigation within these areas rcsb.org.
An innovative avenue of research involves the development of fluoroquinolone hybrid molecules. For instance, this compound triazole hybrids have been synthesized and evaluated for their antimicrobial and antifungal activities. Many of these hybrid compounds have shown comparable or even superior activity against various bacterial and fungal strains compared to parent compounds, with specific studies indicating improved efficacy against methicillin-resistant Staphylococcus aureus wikipedia.org. This hybridization strategy holds promise for designing new antibacterial agents with enhanced properties and the ability to circumvent resistance mechanisms, highlighting a significant future direction for this compound-related pharmacological research wikipedia.org.
Methodological Approaches in Clinafloxacin Academic Research
In Vitro Susceptibility Testing Methodologies
In vitro susceptibility testing is fundamental to characterize the antimicrobial spectrum and potency of clinafloxacin. The primary methodology employed is the broth microdilution method, often performed according to standards established by the Clinical and Laboratory Standards Institute (CLSI) frontiersin.orgnih.gov. This method involves preparing serial twofold dilutions of this compound in a suitable broth medium, such as Mueller-Hinton broth (MHB), which may be supplemented with 5% lysed horse blood for fastidious organisms like Streptococcus pneumoniae asm.org. For certain bacteria, specific media like cation-adjusted MHB or Veterinary Fastidious Medium (VFM) broth are used frontiersin.org. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that prevents macroscopically visible bacterial growth after incubation, typically for 24 to 48 hours at 35°C frontiersin.orgnih.gov. Disk diffusion methods are also used, with proposed interpretive zone diameter criteria for 5-μg this compound disks nih.gov.
Research findings highlight this compound's potent in vitro activity against a broad spectrum of bacteria. For instance, this compound demonstrated strong activity against bovine and swine respiratory pathogens, with MIC90 values against Pasteurella multocida, Mannheimia haemolytica, Histophilus somni, and Mycoplasma bovis ranging from 0.125 to 1 µg/ml. For swine pathogens like Pasteurella multocida, Actinobacillus pleuropneumoniae, Streptococcus suis, and Mycoplasma hyopneumoniae, MIC90 values were ≤0.03 to 0.125 µg/ml frontiersin.orgnih.gov. Studies have also shown this compound to be more active than ciprofloxacin (B1669076) against a wide range of aerobic and facultative anaerobic bacterial isolates from various medical centers nih.govasm.org. Against Bacteroides fragilis group isolates, this compound generally showed slightly greater activity than trovafloxacin (B114552), with significantly higher geometric mean MICs observed in brucella blood agar (B569324) compared to Wilkins Chalgren agar, indicating medium-dependent variations asm.org. This compound has also been reported to be bactericidal at four times the MIC against Streptococcus pneumoniae strains in time-kill studies asm.org.
Table 1: Representative MIC90 Values for this compound Against Select Bacterial Pathogens
| Pathogen (Origin) | This compound MIC90 (µg/ml) | Reference |
| Pasteurella multocida (Bovine) | 0.125 | frontiersin.orgnih.gov |
| Mannheimia haemolytica (Bovine) | 0.5 | frontiersin.orgnih.gov |
| Histophilus somni (Bovine) | 0.125 | frontiersin.orgnih.gov |
| Mycoplasma bovis (Bovine) | 1 | frontiersin.orgnih.gov |
| Pasteurella multocida (Swine) | ≤0.03 | frontiersin.orgnih.gov |
| Actinobacillus pleuropneumoniae (Swine) | ≤0.03 | frontiersin.orgnih.gov |
| Streptococcus suis (Swine) | 0.125 | frontiersin.orgnih.gov |
| Mycoplasma hyopneumoniae (Swine) | ≤0.008 | frontiersin.orgnih.gov |
| Streptococcus pneumoniae | 0.125 | asm.org |
| Haemophilus influenzae | 0.25 | oup.com |
Animal Model Design and Implementation for Efficacy Studies
Animal models, particularly mouse models, are extensively utilized to assess the in vivo efficacy of this compound. These models are designed to simulate various infections and evaluate the protective activity of the compound. For instance, CD-1 mice are commonly employed and challenged systemically (intraperitoneal, IP) or intranasally (IN) with specific bacterial pathogens frontiersin.orgresearchgate.netnih.gov. Before challenge, mice are typically acclimated and weighed for drug concentration calculations researchgate.net. Compounds are administered via subcutaneous (SC) injections, with serial two- or threefold dilutions dosed to different groups of mice researchgate.net. Mice are then monitored for survival and other efficacy parameters over several days researchgate.net. Efficacy is quantified by determining the ED50 (efficacious dose-50%) values using statistical methods like GraphPad Prism researchgate.net.
Studies have investigated this compound's efficacy in mouse models of respiratory diseases caused by bovine Mannheimia haemolytica or Pasteurella multocida, and swine Actinobacillus pleuropneumoniae frontiersin.orgresearchgate.netnih.gov. This compound showed favorable efficacy with low ED50 values, such as 0.019 mg/kg/dose in the bovine M. haemolytica systemic infection model, 0.55 mg/kg in the bovine P. multocida intranasal lung challenge model, and 0.7 mg/kg/dose in the swine A. pleuropneumoniae systemic infection model frontiersin.orgresearchgate.netnih.gov. A leucopenic mouse model, induced by cyclophosphamide, has also been used to compare this compound's therapeutic efficacy against acute systemic infections caused by Escherichia coli, Pseudomonas aeruginosa, penicillin-resistant Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). In these models, this compound demonstrated significant advantages, particularly against MRSA, where it was 6- to 18-fold more efficacious than comparators oup.com. Furthermore, a novel pneumococcal meningitis mouse model, involving intracerebral ventricular challenge, has been developed to assess this compound against penicillin-susceptible and multidrug-resistant S. pneumoniae strains, with survival percentages calculated as the median curative dose (CD50) using log-probit statistical methods oup.com.
Table 2: Representative ED50 Values for this compound in Murine Efficacy Models
| Infection Model (Pathogen) | Administration Route | This compound ED50 (mg/kg/dose) | Reference |
| Bovine Mannheimia haemolytica Systemic Infection | Intraperitoneal (IP) | 0.019 | frontiersin.orgnih.gov |
| Bovine Pasteurella multocida Intranasal Lung Challenge | Intranasal (IN) | 0.55 | frontiersin.orgnih.gov |
| Bovine Pasteurella multocida Systemic Infection | Intraperitoneal (IP) | 0.08 | frontiersin.orgnih.gov |
| Swine Actinobacillus pleuropneumoniae Systemic Infection | Intraperitoneal (IP) | 0.7 | frontiersin.orgnih.gov |
Molecular Biology Techniques for Resistance Mechanism Elucidation
Molecular biology techniques are crucial for understanding the mechanisms by which bacteria develop resistance to this compound, particularly focusing on alterations in drug targets and efflux pump systems frontiersin.orgoup.com.
DNA sequencing is a primary tool for analyzing mutations in the quinolone resistance-determining regions (QRDRs) of bacterial gyrase and topoisomerase IV genes (e.g., gyrA, gyrB, parC, and parE) frontiersin.orgasm.orgnih.govoup.comnih.gov. These genes encode the subunits of DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE), which are the primary targets of fluoroquinolones asm.orgfrontiersin.orgoup.comasm.org. PCR amplification is used to generate products of these QRDRs from genomic DNA, which are then subjected to DNA sequence analysis asm.orgnih.govoup.comjpedres.org. Resistant strains' DNA sequences are compared to susceptible control strains to identify specific amino acid changes nih.gov. Restriction Fragment Length Polymorphism (RFLP) methods can also be used for initial screening of gyrA and parC PCR products for resistance mutations asm.orgnih.gov.
Research on Streptococcus pneumoniae has shown that this compound targets both DNA gyrase and topoisomerase IV. Resistance often requires mutations in both enzymes to register a significant increase in MIC asm.org. For example, studies with this compound-selected S. pneumoniae mutants revealed acquired mutations in gyrA (e.g., Ser-83 to Phe or Tyr, Asp-87 to Lys) and gyrB (e.g., Glu-474 to Lys). In some cases, increased this compound resistance in second-step mutants was associated with mutations in the ParC protein asm.orgasm.orgnih.gov. While gyrA and parC mutations are common mechanisms of fluoroquinolone resistance in bacteria like Escherichia coli and Klebsiella pneumoniae, this compound has shown greater activity than other fluoroquinolones even in isolates with alterations in GyrA and ParC proteins jpedres.orgnih.gov.
Efflux pump systems are a significant mechanism of bacterial resistance, reducing intracellular drug concentrations by actively pumping the antibiotic out of the cell oup.comresearchgate.net. Molecular biology techniques, such as quantitative real-time reverse transcription-PCR (qRT-PCR), are used to evaluate the expression levels of efflux pump genes (e.g., norA, norB, norC, mepA, mdeA, marA, mdfA, mexA, mexB) in resistant bacterial isolates researchgate.netrevistabionatura.comnih.gov. The overexpression of these genes, typically defined as a ≥2-fold increase compared to a standard susceptible strain, indicates their role in resistance nih.gov. Phenotypic methods like the "Cather wheel method" can also screen for efflux pump overexpression revistabionatura.com.
While extensive research on efflux pump gene expression directly related to this compound is not as prominent as for other fluoroquinolones like ciprofloxacin, the general methodologies are applicable. Studies on ciprofloxacin resistance in Staphylococcus aureus have linked efflux pumps like MepA and NorA to resistance, with increased expression levels observed in resistant strains researchgate.net. Similarly, in Escherichia coli, overexpression of efflux pump genes such as marA and mdfA has been demonstrated to lead to fluoroquinolone resistance nih.gov. The involvement of efflux pumps in fluoroquinolone resistance in Pseudomonas aeruginosa has also been investigated, with genes like mexAB-OprM, mexCD-OprJ, mexEF-OprN, and mexXY-OprM known to efflux fluoroquinolones revistabionatura.comresearchgate.net.
Analytical Chemistry Techniques for Drug Concentration Determination (e.g., Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical chemistry technique for the quantitative determination of this compound and other fluoroquinolones in various matrices, including growth media, biological samples, and pharmaceutical formulations scirp.orgnih.govscielo.brresearchgate.net. HPLC methods typically involve reversed-phase chromatography using C18 columns scirp.orgnih.govscielo.br.
Key parameters in HPLC method development include the mobile phase composition, flow rate, column temperature, and detection wavelength. For example, methods for ciprofloxacin and norfloxacin (B1679917) have utilized a mobile phase of water, acetonitrile, and triethylamine, with pH adjusted by phosphoric acid, a flow rate of 1.0 mL/min, and UV detection at 279 nm scielo.br. For other quinolones, including this compound, UV detection at 280 nm has been employed nih.gov. Sample preparation often involves simple one-step protein precipitation extraction for biological matrices nih.gov.
Validation of these analytical methods is critical and includes assessing linearity (calibration curves with high correlation coefficients, e.g., r² > 0.999), accuracy (recovery rates typically within 98.0% to 102.0%), precision (intra-day and inter-day coefficients of variation), and robustness scirp.orgnih.govscielo.br. HPLC enables the separation of impurities and accurate quantification of the main drug substance scirp.org. Although specific detailed this compound HPLC methods are not as extensively documented as for other more widely used fluoroquinolones, the general principles and validation criteria are directly transferable for its quantitative analysis in research settings.
Pharmacokinetic and Pharmacodynamic Modeling Techniques
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling techniques are used to understand the relationship between this compound exposure and its antimicrobial effect, aiding in the optimization of research study designs and interpretation of efficacy data asm.orgjpedres.orgoup.comnih.gov. PK parameters describe how the body handles the drug (absorption, distribution, metabolism, excretion), while PD parameters describe the drug's effect on the pathogen.
Common PK parameters determined include maximum concentrations in plasma (Cmax), time to reach Cmax (Tmax), and areas under the concentration-time curve (AUC) nih.govasm.org. Noncompartmental analysis is frequently used for calculating these parameters nih.govasm.org. For example, in studies of this compound pharmacokinetics in subjects with varying renal function, Cmax and AUC were estimated, and terminal-phase elimination rate constants (λz) were determined from linear regression of log-concentration-time profiles nih.govasm.org.
Pharmacodynamic models integrate PK data with in vitro susceptibility data (e.g., MICs) to predict antimicrobial effect. Key pharmacodynamic parameters include the time for which simulated drug concentrations remain above the MIC (t > MIC), the ratio of maximum drug concentration to MIC (Cmax/MIC), and the ratio of the area under the simulated serum time curve to MIC (AUC/MIC) oup.comoup.com. These parameters are considered pharmacokinetic/bacteriological hybrids that can predict antimicrobial outcomes oup.com. Research has explored the AUC/MIC ratio as a predictor of fluoroquinolone activity, including this compound, against various bacteria oup.com. Population pharmacokinetic models, often utilizing methods like SAEM (Stochastic Approximation Expectation Maximization), are also employed to analyze drug concentration-time data from a group, estimating both fixed and random effects on parameters researchgate.net. While the focus is often on understanding the general principles, specific modeling of this compound informs its behavior in experimental systems.
Clinical Research Design Methodologies for this compound
Clinical research involving this compound has employed a variety of rigorous design methodologies to assess its pharmacokinetic profile, efficacy against various bacterial infections, and antimicrobial activity. These studies have ranged from early-phase pharmacokinetic investigations in healthy subjects to large-scale, multicenter comparative trials in patient populations.
Pharmacokinetic Study Designs
Pharmacokinetic (PK) studies of this compound typically utilized open-label, single-dose, parallel-group designs to characterize its absorption, distribution, metabolism, and excretion in different populations asm.orgasm.orgresearchgate.net. For instance, investigations compared the pharmacokinetic profiles of this compound in young (18 to 35 years old) versus elderly subjects (>65 years old), and in individuals with varying degrees of renal function, including those undergoing hemodialysis asm.orgasm.org. Blood and urine samples were collected at predetermined intervals and assayed for this compound concentration using validated liquid chromatographic methods with UV detection asm.orgasm.orgnih.gov. Noncompartmental methods were frequently used for pharmacokinetic parameter determination researchgate.netnih.gov.
A broader understanding of this compound's population pharmacokinetics was achieved through retrospective analysis of data from Phase I to III clinical trials nih.gov. This involved the application of nonlinear mixed-effects modeling (MEM) to evaluate a large dataset of this compound plasma concentrations collected from both healthy volunteers and patients with infections nih.gov. This approach allowed for the identification of covariates influencing drug clearance and distribution across diverse study populations nih.gov.
Table 1: Key Pharmacokinetic Parameters of this compound (Selected Findings)
| Parameter | Finding | Study Design Context | Source |
| Absorption Rate Constant | 1.17 h⁻¹ | Phase I data, 2-compartment linear model with first-order absorption, retrospective analysis nih.gov | nih.gov |
| Absorption Lag-Time | 0.24 h | Phase I data, 2-compartment linear model with first-order absorption, retrospective analysis nih.gov | nih.gov |
| Terminal Half-Life (Single Dose) | 4 to 6 hours | Healthy volunteers, open-label, single-dose studies nih.gov | nih.gov |
| Terminal Half-Life (Multiple Dose) | 5 to 7 hours | Healthy volunteers, open-label, multiple-dose studies nih.gov | nih.gov |
| Absolute Bioavailability (Oral) | Approximately 90% | Volunteers, suggesting similar plasma concentrations with IV and oral dosing nih.gov | nih.gov |
| Renal Clearance | Primary route; 40-75% of dose excreted unchanged in urine | Studies in subjects with varying renal function asm.orgasm.orgnih.gov | asm.orgasm.orgnih.gov |
| Covariate for Systemic Clearance | Estimated creatinine (B1669602) clearance | Population pharmacokinetic modeling from Phase I-III trials nih.gov | nih.gov |
Clinical Efficacy Trial Designs
Clinical efficacy trials for this compound employed randomized, controlled, and often blinded designs to compare its effectiveness against established antimicrobial therapies in specific infection types. These studies typically defined primary efficacy parameters as clinical cure rates and microbiological eradication rates, assessed at predefined post-therapy visits, such as the test of cure (TOC) or long-term follow-up (LTFU) asm.orgtandfonline.com.
Severe Skin and Soft Tissue Infections (SSTIs): A randomized, investigator-blind comparative study was conducted to evaluate this compound monotherapy against a regimen of piperacillin-tazobactam (B1260346) (with optional vancomycin) in hospitalized patients with severe or limb-threatening SSTIs asm.org. The study enrolled patients requiring intravenous therapy, and outcomes were assessed bimodally as cure or failure asm.org.
Complicated Intra-abdominal Infections: A prospective, randomized, double-blind trial compared this compound with imipenem (B608078)/cilastatin as adjunctive therapy for complicated intra-abdominal infections nih.govnih.gov. The study included 529 patients in the intent-to-treat population, with 312 meeting criteria for the valid population. Patient outcomes were assessed for successful clinical outcomes nih.govnih.gov.
Bacterial Endocarditis: A prospective, multicenter trial assessed intravenous and oral this compound treatment for infective endocarditis oup.comnih.gov. The study population comprised 66 patients, including those with native valve endocarditis (NVE) and prosthetic valve endocarditis (PVE). Primary efficacy parameters included clinical cure and microbiologic eradication of the original pathogen at specific follow-up intervals oup.comnih.gov.
Febrile Granulocytopenia: A randomized, double-blind multicenter study compared this compound as empirical monotherapy with imipenem in febrile granulocytopenic patients oup.comnih.gov. The trial randomized 541 patients to receive either intravenous this compound or intravenous imipenem, and initial favorable clinical response rates were a key outcome oup.comnih.gov.
Community-Acquired Pneumonia (CAP): An open-label, phase 3, randomized, multicenter study compared this compound to a ceftriaxone-based regimen (with or without erythromycin) in hospitalized patients with acute community-acquired bacterial pneumonia tandfonline.com. Clinical cure rates and microbiologic eradication rates were primary efficacy parameters determined post-therapy tandfonline.com.
Table 2: Clinical Efficacy Outcomes in Comparative Trials
| Infection Type | Comparator Regimen | This compound Clinical Cure/Success Rate | Comparator Clinical Cure/Success Rate | Study Population | Source |
| Severe SSTIs (Clinically Evaluable) | Piperacillin-Tazobactam (± Vancomycin) | 68.8% | 65.2% | 409 patients (randomized) , Hospitalized patients with severe SSTIs asm.org | asm.orgresearchgate.net |
| Complicated Intra-abdominal (Valid) | Imipenem/Cilastatin | 82% (123/150) | 80% (130/162) | 312 valid patients nih.govnih.gov | nih.govnih.gov |
| Complicated Intra-abdominal (ITT) | Imipenem/Cilastatin | 85% (219/259) | 81% (219/270) | 529 ITT patients nih.govnih.gov | nih.govnih.gov |
| Febrile Granulocytopenia (Initial) | Imipenem | 32% (88/272) | 33% (89/269) | 541 febrile granulocytopenic patients oup.comnih.gov | oup.comnih.gov |
| Febrile Granulocytopenia (Overall) | Imipenem | 95% (259/272) | 93% (251/269) | 541 febrile granulocytopenic patients oup.comnih.gov | oup.comnih.gov |
| Community-Acquired Pneumonia (ITT) | Ceftriaxone-based regimen | 79.3% | 78.6% | 527 hospitalized CAP patients tandfonline.com | tandfonline.com |
| Community-Acquired Pneumonia (Microbiologically Evaluable) | Ceftriaxone-based regimen | 86.2% | 86.2% | 527 hospitalized CAP patients tandfonline.com | tandfonline.com |
Preclinical and In Vitro Research Methodologies
Preclinical studies often utilize animal models to evaluate the therapeutic efficacy of this compound against specific infections. For instance, a pneumococcal meningitis mouse model was used to compare this compound's efficacy against penicillin-susceptible and multidrug-resistant Streptococcus pneumoniae strains oup.com. Survival percentages were calculated as the median curative dose (CD50) using log-probit statistical methods oup.com. Mouse efficacy assays were also conducted for bovine and swine respiratory diseases, determining effective dose (ED50) values against pathogens like M. haemolytica, P. multocida, and A. pleuropneumoniae frontiersin.orgfrontiersin.orgnih.gov.
In vitro antimicrobial activity studies employed various methods, including broth microdilution and disk diffusion, to determine the susceptibility of a wide range of clinical bacterial isolates to this compound asm.orgnih.gov. Minimum Inhibitory Concentrations (MICs) and MIC at which 90% of isolates are inhibited (MIC90s) were commonly reported frontiersin.orgfrontiersin.orgnih.govasm.orgoup.comcolab.wsasm.org. Time-kill assays were also performed to assess the bactericidal effects and the rate of bacterial killing by this compound, often presenting data as log CFU reduction over time frontiersin.orgfrontiersin.orgnih.gov.
Table 3: Select Preclinical Efficacy Findings
| Model/Assay Type | Pathogen/Isolate | This compound Outcome | Comparator (if applicable) | Source |
| Pneumococcal Meningitis (Mouse) | Penicillin-susceptible S. pneumoniae | CD50 = 23 mg/kg | Ceftriaxone (B1232239) (CD50 = 2 mg/kg) | oup.com |
| Pneumococcal Meningitis (Mouse) | Multidrug-resistant S. pneumoniae | CD50 = 21 mg/kg | Ceftriaxone (30-fold decrease in potency vs. susceptible strain) | oup.com |
| Mouse Efficacy (Systemic) | M. haemolytica (bovine) | ED50 = 0.019 mg/kg/dose (1h post-challenge), 0.008 mg/kg/dose (3h post-challenge) | - | frontiersin.orgfrontiersin.orgnih.gov |
| Mouse Efficacy (Intranasal Lung) | P. multocida (bovine) | ED50 = 0.55 mg/kg | - | frontiersin.orgfrontiersin.orgnih.gov |
| Mouse Efficacy (Systemic) | P. multocida (bovine) | ED50 = 0.08 mg/kg/dose | - | frontiersin.orgfrontiersin.orgnih.gov |
| Mouse Efficacy (Systemic) | A. pleuropneumoniae (swine) | ED50 = 0.7 mg/kg/dose | - | frontiersin.orgfrontiersin.orgnih.gov |
| In Vitro Susceptibility | Various aerobic & facultative anaerobic bacteria | More active than ciprofloxacin | Ciprofloxacin | asm.orgnih.gov |
| In Vitro Susceptibility | Bacteroides fragilis group | Slightly more active than trovafloxacin | Trovafloxacin, Ciprofloxacin, Cefoxitin | asm.org |
| Time-Kill Assay | Various organisms | 3.8–5.0 log CFU/ml reduction (cidality) | - | frontiersin.orgfrontiersin.org |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for evaluating Clinafloxacin’s antimicrobial mechanisms in vitro?
- Answer : To investigate this compound’s mechanism, use minimum inhibitory concentration (MIC) assays and time-kill kinetics to assess bactericidal activity. Pair these with molecular docking studies to analyze its interaction with bacterial DNA gyrase and topoisomerase IV. Ensure reproducibility by adhering to standardized protocols for bacterial strain selection and growth conditions (e.g., CLSI guidelines) . Validate findings using control antibiotics (e.g., ciprofloxacin) and include dose-response curves to quantify efficacy differences .
Q. How should researchers design experiments to study this compound resistance in Gram-negative pathogens?
- Answer : Conduct serial passage experiments under sub-inhibitory this compound concentrations to simulate resistance development. Use whole-genome sequencing to identify mutations in target enzymes (gyrA, parC) or efflux pump regulators. Compare resistance rates across bacterial species (e.g., Pseudomonas aeruginosa vs. E. coli) and correlate with phenotypic susceptibility testing . Include statistical models to assess mutation frequency and resistance stability .
Q. What in vivo models are appropriate for assessing this compound’s efficacy against intracellular pathogens?
- Answer : Use murine models of chronic infections (e.g., Coxiella burnetii Q fever) to evaluate tissue penetration and intracellular activity. Measure bacterial load in organs (spleen, liver) via qPCR or colony-forming unit (CFU) counts. Ensure pharmacokinetic (PK) parameters (e.g., AUC/MIC ratio) align with human dosing regimens. Reference experimental designs from controlled inoculation studies, such as monitoring excretion routes (vaginal swabs, feces) in animal models .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in mixed bacterial communities be resolved?
- Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., biofilm formation, pH variability). Use in vitro polymicrobial culture systems to test this compound’s activity against co-infecting species. Apply machine learning to stratify data by pathogen type, infection site, and host factors. Address discrepancies by validating results across independent labs using harmonized protocols .
Q. What statistical approaches are optimal for analyzing this compound’s pharmacokinetic variability in immunocompromised populations?
- Answer : Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability in PK parameters (e.g., clearance, volume of distribution). Incorporate covariates like renal/hepatic function or concurrent medications. Validate models with bootstrap analysis and visual predictive checks. Report confidence intervals and effect sizes to highlight clinical relevance .
Q. How should researchers design trials to evaluate this compound combination therapies without introducing bias?
- Answer : Implement randomized, double-blind designs with factorial analysis to isolate drug interactions. Use isobologram or fractional inhibitory concentration (FIC) indices to quantify synergy/antagonism. Predefine primary endpoints (e.g., mortality reduction, bacterial eradication) and adjust for multiple comparisons. Include placebo arms and blinded data review committees to minimize observer bias .
Methodological Guidance for Data Reporting
Q. What are the best practices for presenting this compound’s chemical data in publications?
- Answer : Provide crystallographic data (e.g., CIF files) for novel derivatives in supplementary materials. For structure-activity relationship (SAR) studies, use tables listing MIC values, logP, and plasma protein binding percentages. Avoid overcrowding figures with chemical structures; prioritize key analogs and annotate critical functional groups .
Q. How can researchers ensure reproducibility in this compound studies?
- Answer : Deposit raw data (e.g., sequencing files, chromatograms) in public repositories (e.g., GenBank, Zenodo). Document experimental conditions (pH, temperature, solvent purity) and equipment calibration details. Use checklists for methodological rigor (e.g., ARRIVE guidelines for animal studies) .
Tables for Reference
Table 1 : Key PK/PD Parameters for this compound in Preclinical Models
| Parameter | Value (Mean ± SD) | Species | Infection Model | Reference |
|---|---|---|---|---|
| Cmax | 8.2 ± 1.5 mg/L | Mouse | Pneumonia | |
| AUC0-24 | 98 ± 12 h·mg/L | Rat | Sepsis | |
| Half-life | 4.3 ± 0.7 h | Rabbit | Osteomyelitis |
Table 2 : Common Resistance Mutations in P. aeruginosa Exposed to this compound
| Gene | Mutation | MIC Increase (Fold) | Phenotype |
|---|---|---|---|
| gyrA | T83I | 16× | High-level resistance |
| mexR | ΔG154 | 4× | Efflux overexpression |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
